The chemical name you provided, "(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid," is the scientific name for gentamicin sulfate, a widely used broad-spectrum antibiotic. It is effective against a diverse range of gram-negative and gram-positive bacteria [].
Gentamicin sulfate works by inhibiting protein synthesis in bacteria. It binds to the 16S ribosomal RNA of the bacterial ribosome, which prevents the formation of the peptide bond essential for protein production []. This ultimately leads to the death of the bacteria.
Gentamicin sulfate is primarily used in clinical settings to treat various bacterial infections, including:
However, due to its potential for side effects, such as nephrotoxicity (kidney damage) and ototoxicity (hearing loss), gentamicin sulfate is typically reserved for situations where other antibiotics are ineffective [].
Despite its established use, research on gentamicin sulfate continues to explore various aspects, including:
The compound (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid is a complex organic molecule characterized by multiple chiral centers and functional groups. This compound belongs to the class of amino sugars and is notable for its intricate structure that includes hydroxyl groups, amino groups, and ether linkages.
The presence of sulfuric acid indicates that the compound may be involved in various acid-catalyzed reactions or may serve as a salt form of the base compound. Its structure suggests potential applications in medicinal chemistry due to its biological activity.
This compound exhibits significant biological activity, particularly in antimicrobial and antidiabetic contexts. The presence of multiple amino and hydroxyl groups enhances its interaction with biological targets:
Research indicates that derivatives of this compound can modulate metabolic pathways relevant to diabetes management and bacterial resistance.
Synthesis of this complex compound typically involves multi-step organic synthesis techniques:
The compound has potential applications in various fields:
Interaction studies using this compound focus on its binding affinity with biological targets:
Several compounds share structural similarities with the target compound, highlighting its unique features:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Gentamicin | Aminoglycoside structure with multiple amino groups | Antibacterial |
Clindamycin | Lincosamide structure with a similar mechanism of action | Antimicrobial |
Streptomycin | Contains amino sugars and exhibits antibacterial properties | Antitubercular |
The uniqueness of the target compound lies in its specific arrangement of chiral centers and the combination of both amino and hydroxyl functionalities that enhance its biological profile compared to these similar compounds.
Irritant;Health Hazard